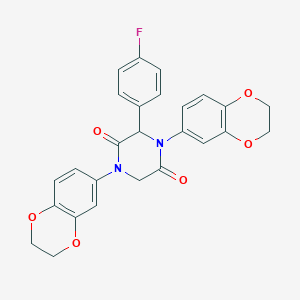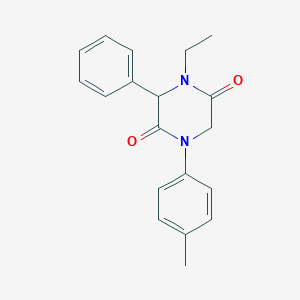
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by targeting and inhibiting specific enzymes involved in the growth and spread of cancer cells.
作用机制
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a key role in the growth and survival of cancer cells, and by inhibiting their activity, this compound can prevent the cells from proliferating and spreading.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK and ITK activity, the induction of apoptosis (programmed cell death), and the suppression of cytokine production. These effects are thought to contribute to the drug's anti-cancer activity.
实验室实验的优点和局限性
One of the main advantages of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is its specificity for BTK and ITK, which makes it a potentially effective treatment for cancers that are driven by these enzymes. However, like all drugs, this compound has certain limitations, including the potential for off-target effects, toxicity, and resistance.
未来方向
There are several potential future directions for research on 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, including:
1. Investigating its potential as a treatment for other types of cancer, such as solid tumors.
2. Developing combination therapies that incorporate this compound with other drugs to enhance its efficacy.
3. Exploring its potential use in combination with immunotherapy to enhance the immune response against cancer cells.
4. Investigating the mechanisms of resistance to this compound and developing strategies to overcome it.
Conclusion:
Overall, this compound is a promising new drug that has shown potential as a treatment for various types of cancer. Its specificity for BTK and ITK makes it a potentially effective treatment for cancers that are driven by these enzymes, and there are several potential future directions for research on this drug. However, further studies are needed to fully understand its efficacy, safety, and potential limitations.
合成方法
The synthesis of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves several steps, starting with the reaction between 3,5-dimethylphenylamine and 4-methoxybenzaldehyde to form an intermediate compound. This is then reacted with 4-methylphenylhydrazine to form the final product, which is purified using column chromatography.
科学研究应用
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that this compound can effectively inhibit the growth and spread of cancer cells, both in vitro and in vivo.
属性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
4-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-5-9-21(10-6-17)27-16-24(29)28(22-14-18(2)13-19(3)15-22)25(26(27)30)20-7-11-23(31-4)12-8-20/h5-15,25H,16H2,1-4H3 |
InChI 键 |
DQFKMVUHFHBASP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
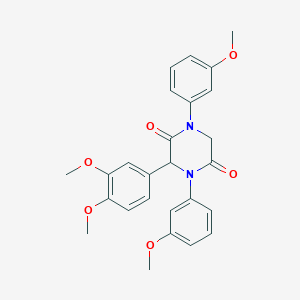
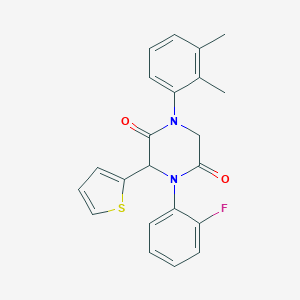
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
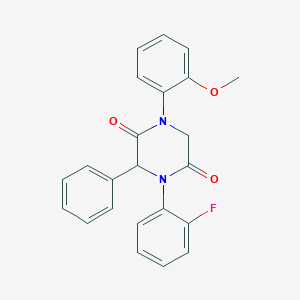
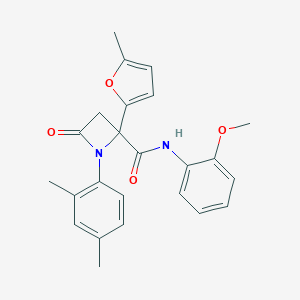
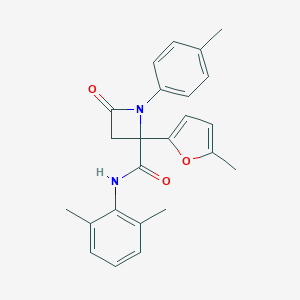
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
